molecular formula C6H12O<br>C6H11OH B046403 Cyclohexanol CAS No. 108-93-0

Cyclohexanol

Cat. No.: B046403
CAS No.: 108-93-0
M. Wt: 100.16 g/mol
InChI Key: HPXRVTGHNJAIIH-UHFFFAOYSA-N
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Scientific Research Applications

Cyclohexanol has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of cyclohexanol involves its interaction with specific molecular targets and pathways. For instance, this compound can undergo protonation of the hydroxyl group by an acid, leading to the formation of a carbocation intermediate. This intermediate can then undergo various reactions, such as elimination or substitution . Additionally, this compound can be oxidized to cyclohexanone, which is further converted to oxime, a precursor to caprolactam .

Safety and Hazards

Cyclohexanol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable, skin irritant, and reacts violently with oxidizing agents .

Future Directions

The demand for cyclohexanol has been increasing due to its wide range of applications such as paint and dyes, cosmetics & personal care, pharmaceuticals, and others . The market is projected to grow from USD 1.50 billion in 2018 to USD X.XX billion by 2028, at a CAGR of 4.8% during the forecast period (2018-2028) .

Biochemical Analysis

Biochemical Properties

Cyclohexanol interacts with several enzymes and proteins in biochemical reactions. For instance, in Acinetobacter sp. Strain SE19, a gene cluster for this compound oxidation has been identified . This strain utilizes this compound as a sole carbon source, indicating the compound’s significant role in its metabolic processes .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily observed through its metabolic breakdown. The oxidation of this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a series of oxidation reactions. The biochemical pathway for the conversion of this compound to adipic acid involves this compound → cyclohexanone → ɛ-caprolactone → 6-hydroxyhexanoic acid → 6-oxohexanoic acid → adipic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, in Acinetobacter sp. Strain SE19, this compound is oxidized to adipic acid, demonstrating the compound’s stability and long-term effects on cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is converted to adipic acid through a series of reactions involving various enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely determined by its biochemical properties and the nature of its interactions with various biomolecules .

Subcellular Localization

Given its involvement in various metabolic pathways, it is likely that this compound interacts with multiple subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanol is typically synthesized through the oxidation of cyclohexane. This process involves the use of an oxidation catalyst, usually a mixture of cobalt and manganese salts, and air. The separation of this compound from cyclohexanone can be achieved through fractional distillation, considering the difference in their boiling points .

Industrial Production Methods: Another method of producing this compound is by the hydrogenation of phenol. This process involves the addition of hydrogen to phenol in the presence of a catalyst, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanol undergoes several types of chemical reactions, including oxidation, reduction, and dehydration.

Common Reagents and Conditions:

Major Products:

    Oxidation: Cyclohexanone

    Dehydration: Cyclohexene

Properties

IUPAC Name

cyclohexanol
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InChI

InChI=1S/C6H12O/c7-6-4-2-1-3-5-6/h6-7H,1-5H2
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InChI Key

HPXRVTGHNJAIIH-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)O
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Molecular Formula

C6H12O, C6H11OH
Record name CYCLOHEXANOL
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DSSTOX Substance ID

DTXSID4021894
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Molecular Weight

100.16 g/mol
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Physical Description

Cyclohexanol appears as a colorless liquid with a camphor-like odor. Soluble in most organic liquids. Flash point 154 °F. May be toxic by inhalation or skin exposure. Vapors are narcotic in high concentrations. Irritates skin, eyes and mucus membranes. Used in making soap, lacquers, and plastics., Liquid; Other Solid, Sticky solid or colorless to light-yellow liquid (above 77 degrees F) with a camphor-like odor; [NIOSH], COLOURLESS HYGROSCOPIC LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Sticky solid or colorless to light-yellow liquid (above 77 °F) with a camphor-like odor.
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Boiling Point

322 °F at 760 mmHg (NTP, 1992), 161.84 °C, 161 °C, 322 °F
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Flash Point

154 °F (NTP, 1992), 63 °C, 62.8 °C (closed cup); 67.8 °C (open cup), 68 °C c.c., 154 °F
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Solubility

Soluble (NTP, 1992), 3.6% (wt/wt) in water at 20 °C; miscible with ethyl acetate, linseed oil, petroleum solvents., Soluble in ethanol, ethyl ether, acetone; miscible with benzene; slightly soluble in chloroform, In water, 4.3 g/100 g (4.3X10+4 mg/L) at 30 °C; 4.2 g/100 g (4.2X10+4 mg/L) at 10 °C, Solubility in water, g/100ml at 20 °C: 4, 4%
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Density

0.947 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9624 at 20 °C/4 °C, Percent in "saturated" air: 0.33 (30 °C); density of "saturated" air: 1.01 (air = 1), Relative density (water = 1): 0.96, 0.96
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Vapor Density

3.5 (Air = 1), Relative vapor density (air = 1): 3.5
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Vapor Pressure

5.17 mmHg (USCG, 1999), 0.65 [mmHg], Specific heat = 1.747 Joules/g; Vapor pressure = 0.15 kPa at 20 °C, 0.48 kPa at 45 °C, 0.657 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.13, 5.17 mmHg, 1 mmHg
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Impurities

Cyclohexane, benzene, cyclohexanone, and phenol
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Color/Form

Colorless needles or viscous liquid, Hygroscopic crystals, Sticky solid or colorless to light-yellow liquid (above 77 degrees F)

CAS No.

108-93-0
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Melting Point

73 °F (NTP, 1992), 25.93 °C, 23 °C, 77 °F
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Synthesis routes and methods I

Procedure details

Adipic acid is an important commodity in the chemical industry, particularly for consumption as a comonomer in the synthesis of polymers. Adipic acid is obtained by oxidation of cyclohexane or cyclohexanol on a commercial scale.
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Synthesis routes and methods II

Procedure details

With respect to the manner of the hydration reaction, there is no particular limitation; the reaction can be performed in either of continuous and batchwise manners. The hydration reaction is generally performed as follows. Cyclohexene is added to a catalyst slurry comprising a hydration catalyst and water to effect hydration of cyclohexene in a suspension state to obtain a reaction mixture comprising an aqueous phase comprised of the catalyst slurry and an oil phase comprised of cyclohexanol produced and the cyclohexene remaining unreacted. The oil phase is phase-separated from the aqueous phase, and provided to a separation step. The aqueous phase containing the hydration catalyst can be recycled as the catalyst slurry to the reactor. In the hydration reaction, a small amount of methylcyclopentene is generally formed as a by-product as well as cyclohexanol as the desired intermediate. The oil phase, which contains the cyclohexanol, the methylcyclopentene and the cyclohexene, is separated into a high boiling point component containing cyclohexanol and a low boiling point component containing cyclohexene by a customary method, such as distillation. If desired, the separated cyclohexanol can be further subjected to treatment for isolation, thereby obtaining a cyclohexanol having a desired purity. In such a case, it is preferred that the obtained cyclohexanol has a purity of 99% or more. In general, it is preferred that the unreacted cyclohexene which is separated from cyclohexanol is subjected to treatment for isolation so as to obtain cyclohexene having a desired purity, followed by recycling thereof to the reactor.
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Synthesis routes and methods III

Procedure details

The present invention is directed to an antimicrobial composition and a method of using said composition, comprising an antimicrobially effective amount of DTEA and an amount of 1-butanol, cyclohexanol, hexyl alcohol, isobutanol, ethylene glycol phenyl ether, propylene glycol phenyl ether, or a mixture thereof effective to result in the antimicrobial composition having a freezing point of less than 0° C. at atmospheric pressure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanol
Reactant of Route 2
Cyclohexanol
Reactant of Route 3
Cyclohexanol
Reactant of Route 4
Cyclohexanol
Reactant of Route 5
Cyclohexanol
Reactant of Route 6
Cyclohexanol
Customer
Q & A

ANone: Cyclohexanol is represented by the molecular formula C6H12O and has a molecular weight of 100.16 g/mol.

A: Yes, the presence of a strong intramolecular C-F…H-O hydrogen bond in 1,3-diaxial 3-fluorothis compound is evidenced by the large through-space coupling 5J(F,HO) of 9.3 Hz, as observed through IR and NMR spectroscopy. []

A: Adding this compound to the BMA/AM copolymerization system enhances monomer conversion and modifies the intrinsic viscosity of the resulting copolymers. This is attributed to the increased solubility of acrylamide in the reaction system, leading to improved imidization during foaming and ultimately enhancing the properties of the BMA/AM copolymers. []

A: Yes, researchers have developed a continuous-flow process utilizing commercial alcohol dehydrogenases (ADHs) for the stereoselective reduction of 4-alkylcyclohexanones to the corresponding cis-4-alkylcyclohexanols, including this compound derivatives. This method provides high conversion rates and excellent diastereomeric excess, enabling the production of the more potent cis-isomers of fragrances like leather this compound and woody acetate. []

A: this compound serves as a key intermediate in a multi-step process for producing cyclohexanone. Initially, cyclohexane undergoes oxidation to cyclohexyl hydroperoxide. Subsequently, cyclohexyl hydroperoxide decomposes to yield a mixture of this compound and cyclohexanone. Finally, dehydrogenation of the this compound in this mixture results in the formation of cyclohexanone. []

A: Research indicates that the stereochemical configuration of 2,6-dimethylthis compound isomers plays a crucial role in their ability to positively modulate GABAA receptor activity. The cis,cis-isomer exhibits the highest potency, followed by the trans,trans-isomer, while the cis,trans-isomer shows significantly lower activity. Molecular modeling studies suggest that these potency differences correlate with the binding energies of the isomers to a specific pocket within the GABAA receptor. []

A: Yes, a method has been developed to recover and recycle this compound from cyclohexanone production waste. This involves treating the waste liquid through a series of steps, including washing, drying, dehydrogenation, and refining. This process can achieve a this compound yield of over 90% with a mass concentration exceeding 90%, effectively reducing waste volume and promoting resource utilization. []

ANone: This section focuses specifically on the scientific research presented in the provided papers and does not contain information regarding SHE regulations.

ANone: This section focuses specifically on the scientific research presented in the provided papers and does not contain information regarding PK/PD.

ANone: This section focuses specifically on the scientific research presented in the provided papers and does not contain information regarding resistance and cross-resistance.

ANone: This section focuses specifically on the scientific research presented in the provided papers and does not contain information regarding toxicology and safety.

ANone: This section focuses specifically on the scientific research presented in the provided papers and does not contain information regarding drug delivery and targeting.

ANone: This section focuses specifically on the scientific research presented in the provided papers and does not contain information regarding biomarkers and diagnostics.

A: Yes, a reliable method for quantifying this compound in urine utilizes headspace solid-phase microextraction (HS/SPME) coupled with gas chromatography (GC). [] After enzymatic hydrolysis of the urine sample with β-glucuronidase and the addition of NaCl, a CAR/PDMS solid-phase microextraction head adsorbs the analyte at 50°C. The extracted analyte is then desorbed in the GC's gasification chamber, separated by capillary GC, and detected using a flame ionization detector.

ANone: This section focuses specifically on the scientific research presented in the provided papers and does not contain information regarding environmental impact and degradation.

A: Studies have investigated the solubility of succinic acid in cyclohexanone, this compound, and their binary and ternary mixtures. The modified λh equation and the NRTL activity coefficient model accurately predict the solubility of succinic acid in these solvent systems. [, ] These findings are beneficial for optimizing crystallization processes involving succinic acid.

ANone: This section focuses specifically on the scientific research presented in the provided papers and does not contain information regarding analytical method validation.

ANone: This section focuses specifically on the scientific research presented in the provided papers and does not contain information regarding quality control and assurance.

ANone: This section focuses specifically on the scientific research presented in the provided papers and does not contain information regarding immunogenicity and immunological responses.

ANone: This section focuses specifically on the scientific research presented in the provided papers and does not contain information regarding drug-transporter interactions.

A: Research shows that this compound can induce specific CYP isozymes. [] Notably, this compound treatment in rats led to increased activity of CYP2E1 and CYP2B1/B2, as demonstrated by enhanced mutagenicity of specific nitrosamines in bacterial assays. This induction was further confirmed by Western blot analysis showing increased levels of CYP2E1 and CYP2B1/B2 proteins in the liver microsomes of treated rats.

ANone: This section focuses specifically on the scientific research presented in the provided papers and does not contain information regarding biocompatibility and biodegradability.

A: Yes, this compound has shown promise as a potential alternative to isobutanol for stabilizing gasoline-methanol mixtures. [] Research indicates that adding this compound to these mixtures can lower the separation temperature, preventing phase separation. This is particularly relevant as the increasing use of methanol in gasoline necessitates finding economically viable and readily available stabilizers.

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